molecular formula C24H27N3O3S2 B11264960 3-[(4-phenylpiperazin-1-yl)sulfonyl]-N-[3-(propan-2-yl)phenyl]thiophene-2-carboxamide

3-[(4-phenylpiperazin-1-yl)sulfonyl]-N-[3-(propan-2-yl)phenyl]thiophene-2-carboxamide

Cat. No.: B11264960
M. Wt: 469.6 g/mol
InChI Key: KNENYCNCUSSIAU-UHFFFAOYSA-N
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Description

3-[(4-phenylpiperazin-1-yl)sulfonyl]-N-[3-(propan-2-yl)phenyl]thiophene-2-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a thiophene ring, a piperazine moiety, and a sulfonyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-phenylpiperazin-1-yl)sulfonyl]-N-[3-(propan-2-yl)phenyl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. The piperazine moiety is introduced through nucleophilic substitution reactions, and the sulfonyl group is added via sulfonation reactions. The final step involves coupling the thiophene ring with the piperazine-sulfonyl intermediate under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-[(4-phenylpiperazin-1-yl)sulfonyl]-N-[3-(propan-2-yl)phenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonyl group can produce sulfides.

Scientific Research Applications

3-[(4-phenylpiperazin-1-yl)sulfonyl]-N-[3-(propan-2-yl)phenyl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(4-phenylpiperazin-1-yl)sulfonyl]-N-[3-(propan-2-yl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The piperazine moiety can interact with neurotransmitter receptors, while the sulfonyl group can modulate enzyme activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-phenylpiperazin-1-yl)sulfonyl]-N-[3-(propan-2-yl)phenyl]thiophene-2-carboxamide is unique due to its combination of a thiophene ring, piperazine moiety, and sulfonyl group. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H27N3O3S2

Molecular Weight

469.6 g/mol

IUPAC Name

3-(4-phenylpiperazin-1-yl)sulfonyl-N-(3-propan-2-ylphenyl)thiophene-2-carboxamide

InChI

InChI=1S/C24H27N3O3S2/c1-18(2)19-7-6-8-20(17-19)25-24(28)23-22(11-16-31-23)32(29,30)27-14-12-26(13-15-27)21-9-4-3-5-10-21/h3-11,16-18H,12-15H2,1-2H3,(H,25,28)

InChI Key

KNENYCNCUSSIAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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